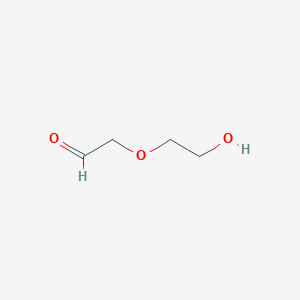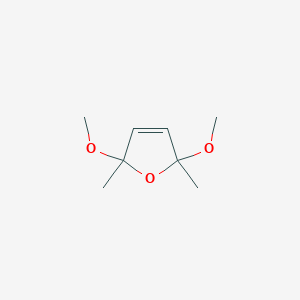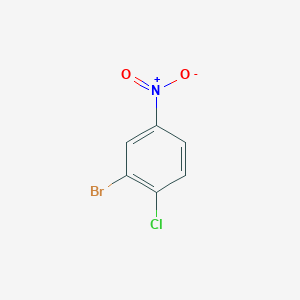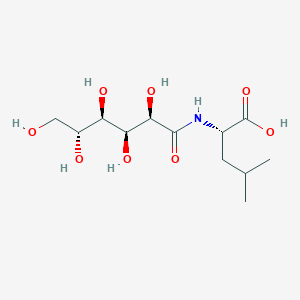
N-D-Gluconoyl-L-leucine
描述
N-D-Gluconoyl-L-leucine is a compound with the molecular formula C12H23NO8. It is a derivative of L-leucine, an essential amino acid, and gluconic acid, a naturally occurring organic acid. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .
准备方法
Synthetic Routes and Reaction Conditions
N-D-Gluconoyl-L-leucine can be synthesized through the reaction of L-leucine with gluconic acid or its derivatives. The reaction typically involves the formation of an amide bond between the amino group of L-leucine and the carboxyl group of gluconic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve higher yields and selectivity. Enzymatic methods can offer advantages such as milder reaction conditions and reduced by-product formation. The choice of enzyme and reaction conditions can be optimized to achieve efficient production of the compound .
化学反应分析
Types of Reactions
N-D-Gluconoyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the gluconoyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the gluconoyl moiety can be reduced to form alcohols.
Substitution: The amino group in the leucine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of gluconic acid derivatives.
Reduction: Reduction of the carbonyl groups can result in the formation of gluconolactone derivatives.
Substitution: Substitution reactions can yield various N-substituted derivatives of this compound.
科学研究应用
N-D-Gluconoyl-L-leucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study amide bond formation and post-translational modifications.
Biology: It is involved in the study of protein modifications and their effects on protein function and stability.
Medicine: It is used in the development of recombinant proteins for therapeutic applications.
作用机制
The mechanism of action of N-D-Gluconoyl-L-leucine involves its incorporation into proteins through post-translational modifications. The gluconoyl moiety can influence the protein’s structure, stability, and function. The modification can occur spontaneously or be catalyzed by enzymes, depending on the specific conditions and the presence of other cellular factors .
相似化合物的比较
Similar Compounds
N-D-Gluconoyl-L-valine: Similar to N-D-Gluconoyl-L-leucine but with valine instead of leucine.
N-D-Gluconoyl-L-isoleucine: Similar to this compound but with isoleucine instead of leucine.
N-D-Gluconoyl-L-phenylalanine: Similar to this compound but with phenylalanine instead of leucine.
Uniqueness
This compound is unique due to its specific combination of L-leucine and gluconic acid, which imparts distinct properties to the modified proteins. The presence of the gluconoyl moiety can enhance the solubility, stability, and bioactivity of the proteins, making it a valuable compound for various applications .
属性
IUPAC Name |
(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWILBCFLAFDSM-LOLPMWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312018 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-50-2 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-D-Gluconoyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



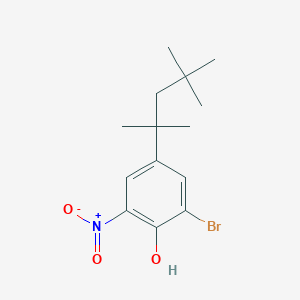
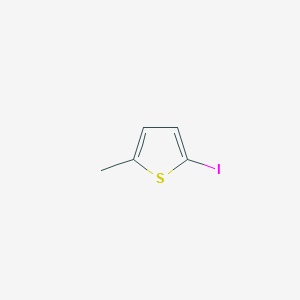

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide](/img/structure/B99138.png)
![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)
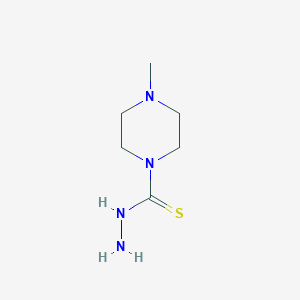
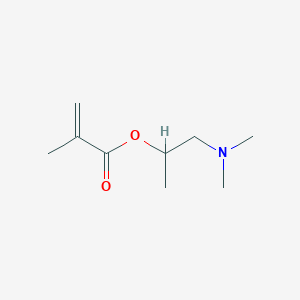

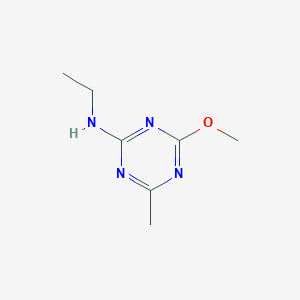
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
